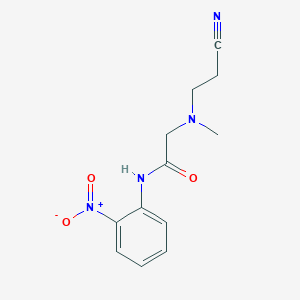![molecular formula C19H20F2N2O6S B3944843 1-(4-fluorobenzyl)-4-[(4-fluorophenyl)sulfonyl]piperazine oxalate](/img/structure/B3944843.png)
1-(4-fluorobenzyl)-4-[(4-fluorophenyl)sulfonyl]piperazine oxalate
Vue d'ensemble
Description
1-(4-fluorobenzyl)-4-[(4-fluorophenyl)sulfonyl]piperazine oxalate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a piperazine derivative that has shown promising results in scientific research, particularly in the areas of neuroscience and pharmacology.
Mécanisme D'action
The mechanism of action of 1-(4-fluorobenzyl)-4-[(4-fluorophenyl)sulfonyl]piperazine oxalate is complex and involves multiple pathways. As an SSRI, it inhibits the reuptake of serotonin, leading to increased levels of serotonin in the brain. This increase in serotonin levels is believed to contribute to its antidepressant and anxiolytic effects.
As a 5-HT1A receptor partial agonist, this compound binds to and activates the 5-HT1A receptor. This activation leads to the release of neurotransmitters such as dopamine and norepinephrine, which are involved in the regulation of mood and emotions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are complex and depend on the specific pathways that are activated. As an SSRI, it increases the levels of serotonin in the brain, leading to improved mood and reduced anxiety. As a 5-HT1A receptor partial agonist, it activates the release of neurotransmitters such as dopamine and norepinephrine, which are involved in the regulation of mood and emotions.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(4-fluorobenzyl)-4-[(4-fluorophenyl)sulfonyl]piperazine oxalate in lab experiments include its high purity and selectivity for specific receptors. Its complex mechanism of action also makes it a valuable tool for studying the pathways involved in the regulation of mood and emotions.
The limitations of using this compound in lab experiments include its potential toxicity and the need for specialized equipment and expertise to handle it safely. Its complex mechanism of action also makes it difficult to interpret the results of experiments.
Orientations Futures
There are many potential future directions for research on 1-(4-fluorobenzyl)-4-[(4-fluorophenyl)sulfonyl]piperazine oxalate. Some possible areas of investigation include:
1. Further study of its potential use in the treatment of depression and anxiety disorders, including clinical trials to evaluate its safety and efficacy.
2. Investigation of its potential use in the treatment of cancer, including studies to identify the specific pathways involved in its anticancer effects.
3. Development of new compounds based on the structure of this compound with improved selectivity and reduced toxicity.
4. Investigation of its potential use in other areas of neuroscience, such as the regulation of appetite and sleep.
Conclusion
This compound is a promising compound with potential applications in various fields, including neuroscience and pharmacology. Its complex mechanism of action and potential for toxicity make it a valuable tool for studying the pathways involved in the regulation of mood and emotions, but also require caution in handling and interpreting experimental results. Further research is needed to fully understand the potential of this compound and develop new compounds with improved selectivity and reduced toxicity.
Applications De Recherche Scientifique
1-(4-fluorobenzyl)-4-[(4-fluorophenyl)sulfonyl]piperazine oxalate has been extensively studied for its potential applications in the field of neuroscience. It has been shown to act as a selective serotonin reuptake inhibitor (SSRI) and a 5-HT1A receptor partial agonist. These properties make it a potential candidate for the treatment of depression and anxiety disorders.
In addition to its potential use in the treatment of mental health disorders, this compound has also been studied for its potential use in the treatment of cancer. It has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for the development of anticancer drugs.
Propriétés
IUPAC Name |
1-[(4-fluorophenyl)methyl]-4-(4-fluorophenyl)sulfonylpiperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F2N2O2S.C2H2O4/c18-15-3-1-14(2-4-15)13-20-9-11-21(12-10-20)24(22,23)17-7-5-16(19)6-8-17;3-1(4)2(5)6/h1-8H,9-13H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFCTULYTTNHAHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)F.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(allylamino)-4'-methyl-4,5'-bi-1,3-thiazol-2'-yl]acetamide](/img/structure/B3944763.png)
![1-[(4-fluorophenyl)sulfonyl]-4-(4-methoxybenzyl)piperazine](/img/structure/B3944794.png)

![5-{4-[(3-fluorobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3944818.png)
![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2,4-dichlorobenzamide](/img/structure/B3944824.png)
![1-[(4-nitrophenyl)sulfonyl]-4-(3-pyridinylmethyl)piperazine oxalate](/img/structure/B3944835.png)
![N~2~-benzoyl-N~6~-[(benzylamino)carbonothioyl]lysine](/img/structure/B3944850.png)
![N-(4-{[4-(3-nitrobenzyl)-1-piperazinyl]sulfonyl}phenyl)acetamide oxalate](/img/structure/B3944857.png)
![3,3,8-trimethyl-8-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B3944863.png)
![ethyl 2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoate](/img/structure/B3944870.png)
![(3S*,4S*)-1-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-4-(2-naphthyl)piperidin-3-ol](/img/structure/B3944876.png)
![1-(4-fluorophenyl)-3-[(4-fluorophenyl)amino]-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3944883.png)

![3-(4-fluorophenyl)-11-(3-nitrophenyl)-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3944891.png)